2-bromo-4-(2-bromoethyl)-1-methoxybenzene
Description
2-Bromo-4-(2-bromoethyl)-1-methoxybenzene is a brominated aromatic compound featuring a methoxy group at the 1-position, a bromine atom at the 2-position, and a 2-bromoethyl substituent at the 4-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in coupling reactions (e.g., Suzuki, Ullmann) and the preparation of bioactive molecules . Its dual bromine atoms enhance its reactivity in substitution and elimination reactions.
Properties
CAS No. |
860584-79-8 |
|---|---|
Molecular Formula |
C9H10Br2O |
Molecular Weight |
294 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 1-methoxy-4-ethylbenzene: The synthesis of 2-bromo-4-(2-bromoethyl)-1-methoxybenzene can be achieved through the bromination of 1-methoxy-4-ethylbenzene.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-bromo-4-(2-bromoethyl)-1-methoxybenzene can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or hydrogen gas (H₂) with a palladium catalyst.
Major Products Formed:
Substitution: Formation of hydroxylated or aminated derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of dehalogenated benzene derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 2-bromo-4-(2-bromoethyl)-1-methoxybenzene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound can be used in biochemical studies to investigate the effects of brominated aromatic compounds on biological systems.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is used in the development of advanced materials, including polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-4-(2-bromoethyl)-1-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of various substituted derivatives. The methoxy group can also participate in electron-donating interactions, influencing the reactivity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Alkyl Halide Chains
(a) 2-Bromo-4-(bromomethyl)-1-methoxybenzene (CAS 89978-72-3)
- Molecular Formula : C₈H₈Br₂O
- Key Differences : The 4-position substituent is a bromomethyl (–CH₂Br) group instead of bromoethyl.
- Reactivity : The bromomethyl group exhibits higher reactivity in SN2 reactions due to reduced steric hindrance compared to bromoethyl .
- Synthesis : Synthesized via N-bromosuccinimide (NBS) bromination in acetonitrile, yielding ~99% under optimized conditions .
(b) 2-Bromo-4-(3-bromopropyl)-1-methoxybenzene (Compound 2b)
- Molecular Formula : C₁₀H₁₂Br₂O
- Key Differences : A longer 3-bromopropyl chain at the 4-position.
- Physical Properties : Higher molecular weight (292.01 g/mol) and boiling point compared to bromoethyl derivatives.
- Applications : Used in radical-mediated reactions, where chain length influences regioselectivity .
Analogues with Halogen-Substituted Ethers
(a) 2-Bromo-1-(2-bromoethoxy)-4-methylbenzene
- Molecular Formula : C₉H₁₀Br₂O
- Key Differences : The bromine is part of a 2-bromoethoxy (–OCH₂CH₂Br) group at the 1-position.
- Reactivity : The ether linkage reduces electrophilicity compared to alkyl bromides, making it less reactive in nucleophilic substitutions .
- Synthesis: Achieved in 84% yield via alkylation of 2-bromo-4-methylphenol .
Chlorinated Derivatives
(a) 2-Bromo-4-(chloromethyl)-1-methoxybenzene (CAS 701-94-0)
- Molecular Formula : C₈H₈BrClO
- Key Differences : Chloromethyl (–CH₂Cl) substituent at the 4-position.
- Physical Properties : Lower molecular weight (235.51 g/mol) and boiling point (287.1°C) compared to brominated analogues .
- Reactivity : Chlorine’s lower electronegativity results in slower substitution reactions compared to bromine-containing derivatives .
Positional Isomers and Regiochemical Variants
(a) 4-Benzyloxy-2-bromo-1-methoxybenzene
- Molecular Formula : C₁₄H₁₃BrO₂
- Key Differences : A benzyloxy group replaces the bromoethyl chain at the 4-position.
- Applications: Used in protecting-group strategies for phenolic hydroxyl moieties .
(b) 2-Bromo-1-(bromomethyl)-4-methoxybenzene
Comparative Data Table
Biological Activity
2-Bromo-4-(2-bromoethyl)-1-methoxybenzene is a brominated aromatic compound with significant potential in various biological applications. Its structure includes two bromine substituents and a methoxy group, which contribute to its reactivity and interactions with biological molecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of bromine atoms enhances its electrophilic character, making it a candidate for various chemical reactions.
| Property | Value |
|---|---|
| Molecular Weight | 277.99 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| LogP | 3.5 |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through electrophilic substitution reactions. The bromine atoms can participate in nucleophilic attacks, while the methoxy group can undergo oxidation or substitution reactions, leading to the formation of bioactive derivatives.
Research Findings
Case Studies
- Case Study 1 : A study investigated the synthesis and biological evaluation of various brominated compounds, including derivatives similar to this compound. Results showed promising analgesic activity in certain synthesized derivatives, indicating that modifications to the brominated structure can lead to enhanced therapeutic effects .
- Case Study 2 : Another research project focused on the antibacterial properties of halogenated compounds. The findings revealed that compounds with multiple halogen substitutions exhibited greater antibacterial activity compared to their non-halogenated counterparts, supporting the hypothesis that this compound could be effective against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
